
Technical Guide: 2-Cyclopropoxy-5-
formylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
2-Cyclopropoxy-5-

formylbenzonitrile

Cat. No.: B11757264 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Cyclopropoxy-5-
formylbenzonitrile, including its chemical identity, a detailed potential synthesis protocol, and

its prospective applications in research and drug development based on the activities of

structurally related compounds.

Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-

(cyclopropyloxy)-5-formylbenzonitrile. This name is derived by identifying the parent structure

as benzonitrile, with substituents at positions 2 and 5. The substituent at position 2 is a

cyclopropoxy group, and at position 5 is a formyl group.

A summary of its key chemical data is presented in the table below.
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Property Value

IUPAC Name 2-(cyclopropyloxy)-5-formylbenzonitrile

Molecular Formula C₁₁H₉NO₂

Molecular Weight 187.19 g/mol

Canonical SMILES C1CC1OC2=C(C=C(C=C2)C=O)C#N

Physical State Solid (predicted)

Solubility
Soluble in organic solvents like DMSO, DMF,

and chlorinated solvents (predicted).

Proposed Synthesis: Williamson Ether Synthesis
Currently, a specific, peer-reviewed synthesis of 2-Cyclopropoxy-5-formylbenzonitrile is not

readily available in the literature. However, a reliable synthetic route can be proposed based on

the well-established Williamson ether synthesis, a robust method for forming ethers from an

alkoxide and an alkyl halide.[1][2][3][4][5] This approach is analogous to the documented

synthesis of other 2-alkoxy-5-substituted benzaldehydes.

The proposed synthesis involves the O-alkylation of 2-hydroxy-5-formylbenzonitrile with a

suitable cyclopropyl halide, such as bromocyclopropane, in the presence of a base.

Experimental Protocol:

Materials:

2-Hydroxy-5-formylbenzonitrile

Bromocyclopropane

Anhydrous Potassium Carbonate (K₂CO₃)

Anhydrous Acetone or Dimethylformamide (DMF)

Dichloromethane (DCM)
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Brine solution

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexane and Ethyl Acetate for chromatography elution

Procedure:

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, add 2-hydroxy-5-formylbenzonitrile (1.0 equivalent).

Addition of Reagents: Add anhydrous potassium carbonate (2.0-3.0 equivalents) and the

chosen anhydrous solvent (acetone or DMF) to the flask.

Addition of Alkylating Agent: While stirring the suspension, add bromocyclopropane (1.2-1.5

equivalents) dropwise at room temperature.

Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress should be

monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid

Chromatography (HPLC) until the starting material is consumed.

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off

the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the

solvent.

Extraction: The residue is redissolved in dichloromethane and washed sequentially with

water and brine.

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or

sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the

crude product.

Purification: The crude 2-Cyclopropoxy-5-formylbenzonitrile is purified by silica gel

column chromatography using a hexane/ethyl acetate gradient to afford the pure product.

Characterization:
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The structure and purity of the synthesized compound should be confirmed using standard

analytical techniques:

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of

the cyclopropoxy group.

Mass Spectrometry (MS): To confirm the molecular weight.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitrile

(C≡N) and carbonyl (C=O) stretches.

Melting Point Analysis: To determine the melting point of the solid product.

Below is a diagram illustrating the proposed synthetic workflow.
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Caption: Proposed synthetic workflow for 2-Cyclopropoxy-5-formylbenzonitrile.

Potential Biological and Pharmacological Relevance
While no specific biological activities have been reported for 2-Cyclopropoxy-5-
formylbenzonitrile, its structural motifs are present in molecules with known pharmacological

properties.

Benzonitrile Moiety: The benzonitrile scaffold is a key component in a variety of bioactive

compounds. For instance, 2-fluoro-5-formylbenzonitrile serves as an important intermediate

in the synthesis of Olaparib, a potent PARP (Poly (ADP-ribose) polymerase) inhibitor used in

cancer therapy.[6][7] PARP inhibitors are crucial in targeting cancers with deficiencies in DNA

repair mechanisms.
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Cyclopropyl Group: The inclusion of a cyclopropyl ring in drug candidates is a common

strategy in medicinal chemistry. This small, rigid ring can introduce conformational

constraints, improve metabolic stability, and enhance binding affinity to biological targets.[8]

For example, cyclopropyl-containing compounds have been investigated as selective

serotonin 2C receptor agonists and as antagonists for the NMDA receptor.[9][10]

The logical relationship for the potential application of this compound is outlined in the diagram

below.

2-Cyclopropoxy-5-formylbenzonitrile

Structural Motifs

Benzonitrile Scaffold Cyclopropyl Group
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PARP Inhibition Receptor Modulation
(e.g., Serotonin, NMDA)
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Caption: Potential applications based on structural motifs.
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Given the presence of these pharmacologically relevant groups, 2-Cyclopropoxy-5-
formylbenzonitrile represents a valuable building block for the synthesis of novel compounds

with potential therapeutic applications, particularly in the fields of oncology and neuroscience.

Further research is warranted to explore its biological activity profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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